The therapeutic legacy of Cinchona alkaloids began in 17th-century Peru when Spanish missionaries observed indigenous use of the bark ("Jesuit’s Bark") for fever management. The isolation of quinine and quinidine from Cinchona bark in 1820 by French chemists Pierre-Joseph Pelletier and Joseph Caventou marked a pharmacologic milestone [1] [4]. While quinine became the primary antimalarial, quinidine (its d-isomer) was initially overlooked. By the late 19th century, clinical observations revealed quinidine’s unique cardiac effects, notably its ability to terminate atrial fibrillation. The Madras Chinchona Commission (1866–1868) documented quinidine’s efficacy in malaria treatment among 664 patients, though cardiac applications remained unexplored [1] [7].
Table 1: Key Events in Cinchona Alkaloid Development
Year | Event | Significance |
---|---|---|
1630s | Indigenous use of Cinchona bark | First recorded antipyretic application |
1820 | Isolation of quinine/quinidine | Standardized alkaloid production |
1918 | Rabe–Kindler quinine synthesis | Enabled synthetic production |
1920s | Quinidine’s antiarrhythmic identification | Shift from malaria to cardiology |
Quinidine’s classification as a Class IA antiarrhythmic arose from its dual ion-channel blocking properties:
Quinidine gained FDA approval for:
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.: 13983-27-2
CAS No.:
CAS No.:
CAS No.: 114460-92-3